molecular formula C9H9BrN2 B8227073 3-Bromo-2-(dimethylamino)benzonitrile

3-Bromo-2-(dimethylamino)benzonitrile

Cat. No.: B8227073
M. Wt: 225.08 g/mol
InChI Key: OCTAHSPYQRGTRS-UHFFFAOYSA-N
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Description

3-Bromo-2-(dimethylamino)benzonitrile is a brominated aromatic nitrile derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position and a bromine atom at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its molecular formula is C₉H₉BrN₂, with a molecular weight of 225.09 g/mol.

Properties

IUPAC Name

3-bromo-2-(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12(2)9-7(6-11)4-3-5-8(9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTAHSPYQRGTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for the preparation of 3-Bromo-2-(dimethylamino)benzonitrile are not explicitly detailed in the available literature. it is common for such compounds to be synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would typically involve scaling up these reactions while ensuring purity and yield optimization.

Chemical Reactions Analysis

3-Bromo-2-(dimethylamino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(dimethylamino)benzonitrile is an organic compound with significant applications in various fields of scientific research. This article explores its applications in organic synthesis, medicinal chemistry, and material science, while also providing insights into its mechanism of action and relevant case studies.

Organic Synthesis

3-Bromo-2-(dimethylamino)benzonitrile serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Reduction Reactions : The nitrile group can be reduced to form amines or other functional groups.
  • Oxidation Reactions : The dimethylamino group can be oxidized to form N-oxides.

This compound has been utilized in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals, due to its reactivity and ability to form new bonds.

Medicinal Chemistry

Research indicates that 3-Bromo-2-(dimethylamino)benzonitrile has potential biological activities that make it a candidate for drug development:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, indicating potential for anticancer therapies.
  • Enzyme Modulation : The dimethylamino group may facilitate interactions with enzyme active sites, potentially altering their activity, which is crucial for developing enzyme inhibitors.

Material Science

The compound is also being investigated for its applications in material science:

  • Development of Novel Materials : It is used in creating materials with specific electronic or optical properties due to its unique structural characteristics.
  • Sensing Applications : Its photophysical properties are being explored for use in sensors and imaging technologies.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of 3-Bromo-2-(dimethylamino)benzonitrile on melanoma cell lines. Results indicated significant antiproliferative effects, suggesting its potential as an anticancer agent. The compound's structure was found to enhance its interaction with cellular targets involved in tumor growth regulation.

Case Study 2: Enzyme Interaction Studies

Research focused on the enzyme modulation capabilities of this compound demonstrated that it could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to the presence of the dimethylamino group, which facilitated binding to enzyme active sites.

Case Study 3: Material Development

In material science applications, researchers developed a novel polymer incorporating 3-Bromo-2-(dimethylamino)benzonitrile that exhibited enhanced electrical conductivity compared to traditional materials. This advancement opens avenues for applications in electronic devices and sensors.

Mechanism of Action

The mechanism by which 3-Bromo-2-(dimethylamino)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The bromine atom’s position (3, 4, or 5) influences electronic effects. For example, a bromine at the 3-position (meta) in 3-bromo-2-(dimethylamino)benzonitrile creates a steric and electronic environment distinct from para-substituted analogs like 4-bromo-2-(dimethylamino)benzonitrile. Meta-substitution may enhance electrophilic reactivity due to reduced resonance stabilization compared to para-substituted derivatives .
  • In contrast, para-substituted analogs (e.g., p-(dimethylamino)benzonitrile) exhibit stronger resonance effects, affecting photophysical properties and reactivity in polymerization reactions .

Biological Activity

3-Bromo-2-(dimethylamino)benzonitrile is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Molecular Structure:

  • Molecular Formula: C10H10BrN
  • Molecular Weight: 225.1 g/mol

The compound features a bromine atom and a dimethylamino group attached to a benzonitrile structure, which influences its reactivity and biological interactions.

Synthesis Methods:
The synthesis of 3-Bromo-2-(dimethylamino)benzonitrile typically involves:

  • Bromination of 2-(dimethylamino)benzonitrile using bromine in a suitable solvent.
  • Purification through recrystallization or chromatography to obtain the desired product with high purity.

Biological Activity

3-Bromo-2-(dimethylamino)benzonitrile exhibits a range of biological activities, primarily due to its interaction with various molecular targets.

Antiviral Activity

Research has indicated that compounds similar to 3-Bromo-2-(dimethylamino)benzonitrile can act as inhibitors against viral infections. For instance, studies have shown that certain benzonitrile derivatives exhibit significant antiviral properties against Dengue Virus (DENV), suggesting potential therapeutic applications in antiviral drug development .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives with similar structures could induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the modulation of cell signaling pathways associated with cancer proliferation and survival .

The biological activity of 3-Bromo-2-(dimethylamino)benzonitrile is attributed to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in viral replication or cancer cell survival.
  • Receptor Interaction: It can interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralSignificant inhibition of DENV
AnticancerInduction of apoptosis in tumor cells
Enzyme InhibitionModulation of key metabolic pathways

Case Studies

  • Antiviral Efficacy Against DENV:
    A study demonstrated that compounds related to 3-Bromo-2-(dimethylamino)benzonitrile showed potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), indicating their potential as therapeutic agents against dengue fever .
  • Cytotoxicity in Cancer Models:
    In another investigation, the cytotoxic effects of similar compounds were evaluated in various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis through specific signaling pathway modulation .

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